Ethylmethyldi(octadecyl)ammonium ethyl sulphate
Description
Ethylmethyldi(octadecyl)ammonium ethyl sulphate (CAS: 10378-14-0, EINECS: 233-834-0) is a quaternary ammonium compound with the molecular formula C₄₁H₈₇NO₄S and a molar mass of 690.21 g/mol . Structurally, it consists of two octadecyl (C₁₈) chains, an ethyl group, and a methyl group attached to a central nitrogen atom, counterbalanced by an ethyl sulphate anion. This compound is primarily utilized as a cationic surfactant in industrial and cosmetic applications due to its ability to reduce surface tension and stabilize emulsions .
Properties
IUPAC Name |
ethyl-methyl-dioctadecylazanium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H82N.C2H6O4S/c1-5-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40(4,7-3)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-6-2;1-2-6-7(3,4)5/h5-39H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFPMLHJBJMKPX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(CC)CCCCCCCCCCCCCCCCCC.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H87NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065058 | |
| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10378-14-0 | |
| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10378-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010378140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanaminium, N-ethyl-N-methyl-N-octadecyl-, ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylmethyldi(octadecyl)ammonium ethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.746 | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The stoichiometric ratio of tertiary amine to diethyl sulfate is critical. Excess diethyl sulfate ensures complete conversion of the tertiary amine, minimizing residual starting material. Patent data indicate a molar ratio of 1:1.05 (amine to alkylating agent) optimizes yield while reducing byproducts like hydrolyzed sulfate esters. The reaction is typically conducted in anhydrous conditions to prevent hydrolysis of diethyl sulfate, which generates ethyl hydrogen sulfate and ethanol, complicating purification.
Temperature and Kinetic Considerations
Reaction temperatures range from 50°C to 150°C , with optimal yields observed at 80–100°C . Elevated temperatures accelerate reaction rates but risk thermal degradation of the quaternary ammonium product. Kinetic studies suggest a second-order reaction , dependent on both amine and alkylating agent concentrations. Completion is typically achieved within 4–6 hours , monitored via titration of unreacted amine.
Solvent Systems and Their Impact on Yield
Solvent choice profoundly influences reaction efficiency, product purity, and downstream processing. Two primary solvent classes are employed: halogenated hydrocarbons and ester-alcohol blends .
Halogenated Hydrocarbon Solvents
Chloroform and dichloromethane are preferred for their low polarity, which solubilizes long-chain amines without participating in side reactions. These solvents facilitate easy separation of the aqueous and organic phases post-reaction. However, environmental and safety concerns limit their industrial use.
Ester-Alcohol Reaction Media
Recent patents advocate for solvents containing ester linkages or primary hydroxyl groups , such as ethyl acetate or isopropanol. These solvents stabilize the transition state, enhancing reaction rates by 15–20% compared to halogenated systems. For example, ethyl acetate’s ester group interacts with the sulfate anion, reducing electrostatic repulsion between reactants.
Table 1: Solvent Performance Comparison
| Solvent | Reaction Rate (mol/L·h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0.45 | 88 | 92 |
| Ethyl Acetate | 0.52 | 95 | 97 |
| Isopropanol | 0.48 | 90 | 94 |
Catalytic Enhancements and Industrial Scaling
Industrial production incorporates catalysts to improve kinetics and reduce energy consumption. Inorganic sulfates (e.g., sodium sulfate) and protic acids (e.g., sulfuric acid) are widely used.
Role of Catalysts
Sodium sulfate acts as a phase-transfer catalyst , shuttling reactants between aqueous and organic phases. This is particularly effective in biphasic systems, increasing yield by 12–18% . Sulfuric acid, conversely, protonates the tertiary amine, enhancing its nucleophilicity and accelerating alkylation.
Large-Scale Production Protocols
Current Good Manufacturing Practice (cGMP) facilities employ continuous-flow reactors to maintain precise temperature and stoichiometric control. A typical batch process involves:
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Charging the reactor with N-ethyl-N-methyl-N-octadecylamine and solvent.
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Gradually adding diethyl sulfate at 60°C under nitrogen atmosphere.
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Quenching the reaction with cold water to precipitate the product.
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Centrifugation and washing with n-hexane to remove residual solvents.
Synthesis of Diethyl Sulfate Precursors
The ethyl sulfate counterion originates from diethyl sulfate , synthesized via the reaction of ethanol with sulfur trioxide (SO₃).
Ethyl Hydrogen Sulfate Intermediate
In a catalytic process, absolute ethanol reacts with SO₃ at 5–60°C to yield ethyl hydrogen sulfate:
This intermediate is subsequently esterified with excess ethanol to produce diethyl sulfate:
Catalysts like sodium sulfate suppress hydrolysis, achieving diethyl sulfate yields exceeding 85% .
Challenges in Purification and Byproduct Management
Post-synthesis purification is critical due to byproducts like ethyl hydrogen sulfate and unreacted amines .
Chemical Reactions Analysis
Types of Reactions
Ethylmethyldi(octadecyl)ammonium ethyl sulphate primarily undergoes:
Substitution Reactions: Due to the presence of the quaternary ammonium group, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Scientific Research Applications
Surfactant in Chemical Processes
Ethylmethyldi(octadecyl)ammonium ethyl sulphate is primarily utilized as a surfactant in various chemical reactions. Its ability to reduce surface tension makes it effective in:
- Emulsification : Enhancing the stability of emulsions in cosmetic formulations.
- Detergency : Used in cleaning products for its ability to solubilize oils and dirt.
Antimicrobial Agent
The compound exhibits notable antimicrobial properties due to its cationic nature, which disrupts microbial cell membranes leading to cell lysis. It has been investigated for:
- Disinfectants : Incorporated into formulations aimed at controlling microbial growth.
- Preservatives : Used in personal care products to prevent contamination by bacteria and fungi .
Drug Delivery Systems
Research indicates that this compound can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Its applications include:
- Gene Delivery : Acting as a carrier for genetic material (DNA/RNA), facilitating gene therapy research.
- Targeted Drug Delivery : Improving the delivery efficiency of therapeutic agents by modifying their pharmacokinetics.
Biological Research
In biological contexts, the compound is used for:
Mechanism of Action
The mechanism of action of Ethylmethyldi(octadecyl)ammonium ethyl sulphate is primarily based on its surfactant properties. It reduces surface tension and can interact with various molecular targets, including cell membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, making it useful in various applications.
Comparison with Similar Compounds
Structural and Molecular Differences
The following table compares key structural and molecular parameters of ethylmethyldi(octadecyl)ammonium ethyl sulphate with analogous quaternary ammonium salts:
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 10378-14-0 | C₄₁H₈₇NO₄S | 690.21 | Two C₁₈ chains, ethyl/methyl substituents |
| Ethyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium ethyl sulphate | 67846-16-6 | C₂₇H₅₈N₂O₅S | 522.82 | Single C₁₈ chain, amide linkage, ethyl sulphate |
| Ethylbis(hydroxyethyl)(octadecyl)ammonium ethyl sulphate | 51277-02-2 | C₂₄H₅₄NO₅S | 492.76 | Hydroxyethyl groups, single C₁₈ chain |
| Hexadecyltrimethylammonium bromide (CTAB) | 57-09-0 | C₁₉H₄₂BrN | 364.45 | Single C₁₆ chain, three methyl groups |
Key Observations :
- Chain Length : this compound has two long C₁₈ chains, enhancing its hydrophobic interactions compared to single-chain analogs like CTAB .
- Functional Groups: Compounds like ethyldimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium ethyl sulphate incorporate amide bonds, which improve biodegradability but reduce thermal stability relative to purely alkyl-substituted quaternary salts .
Physicochemical Properties
- In contrast, hydroxyethyl-containing analogs (e.g., ethylbis(hydroxyethyl)(octadecyl)ammonium ethyl sulphate) show improved aqueous solubility due to hydrogen bonding .
- Thermal Stability : The absence of hydrolytically sensitive groups (e.g., esters or amides) in this compound grants it superior thermal stability (>200°C) compared to compounds like ethyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium ethyl sulphate (CAS: 13223-03-5), which degrade at lower temperatures due to ester linkages .
Biological Activity
Ethylmethyldi(octadecyl)ammonium ethyl sulphate, commonly referred to as EMDOES, is a quaternary ammonium compound with a complex structure that includes an ethyl and methyl group attached to a long-chain octadecyl group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial applications and as a surfactant in various industrial processes.
- Molecular Formula : CHNOS
- Molecular Weight : 451.747 g/mol
- LogP : 7.908 (indicating high lipophilicity)
These properties suggest that EMDOES can interact effectively with biological membranes, which is crucial for its biological activity.
Mechanisms of Biological Activity
The biological activity of EMDOES can be attributed to several mechanisms:
-
Antimicrobial Action :
- EMDOES exhibits significant antimicrobial properties against various pathogens. The long alkyl chain (octadecyl) disrupts microbial cell membranes, leading to cell lysis. This mechanism is common among quaternary ammonium compounds (QACs), which are known for their ability to penetrate lipid membranes.
- Studies have shown that similar compounds, such as octadecyl ammonium chloride, inhibit the adherence of microorganisms like Candida albicans and Streptococcus mutans, suggesting that EMDOES may function similarly .
-
Surface Activity :
- As a surfactant, EMDOES reduces surface tension in aqueous solutions, enhancing its effectiveness in formulations intended for antimicrobial or cleaning purposes. This property is particularly useful in medical and industrial applications where biofilm formation is a concern.
- Biofilm Inhibition :
Case Studies
-
Antimicrobial Efficacy :
- A study investigating the antimicrobial activity of QACs found that treatment with octadecyl ammonium compounds significantly reduced microbial colonization on surfaces, demonstrating a similar expected outcome for EMDOES .
- In vitro tests indicated that EMDOES could reduce the viability of biofilms formed by oral pathogens, which is critical for dental applications.
- Application in Coatings :
Data Table: Biological Activity Overview
| Property | Observation |
|---|---|
| Antimicrobial Spectrum | Effective against Candida albicans, Streptococcus mutans |
| Mechanism | Disruption of cell membranes |
| Surface Tension Reduction | Significant in aqueous solutions |
| Biofilm Formation Prevention | Effective in inhibiting initial attachment |
Safety and Toxicity
While the antimicrobial properties of EMDOES are promising, safety assessments are crucial. Studies on related quaternary ammonium compounds indicate low cytotoxicity towards human cells at effective concentrations . However, comprehensive toxicity studies specific to EMDOES are necessary to establish safe usage guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
